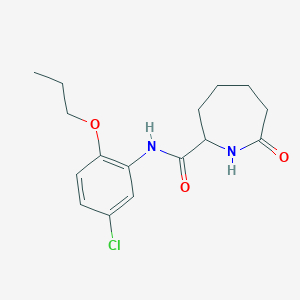![molecular formula C17H26N2O2 B6936116 N-(2-methylpropyl)-2-[2-(oxolan-2-yl)ethylamino]benzamide](/img/structure/B6936116.png)
N-(2-methylpropyl)-2-[2-(oxolan-2-yl)ethylamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylpropyl)-2-[2-(oxolan-2-yl)ethylamino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound’s unique structure, featuring a benzamide core with an oxolane ring and an ethylamino side chain, suggests potential biological activity and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-2-[2-(oxolan-2-yl)ethylamino]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the acylation of aniline with an appropriate acyl chloride to form the benzamide core.
Introduction of the Oxolane Ring: The oxolane ring can be introduced through a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with the benzamide intermediate.
Attachment of the Ethylamino Side Chain: The final step involves the alkylation of the benzamide intermediate with an ethylamine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-2-[2-(oxolan-2-yl)ethylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide core or side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive benzamides.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-2-[2-(oxolan-2-yl)ethylamino]benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, including enzymes, receptors, and ion channels. The ethylamino side chain and oxolane ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylpropyl)-2-[2-(oxolan-2-yl)ethylamino]benzamide: Unique due to the presence of the oxolane ring and ethylamino side chain.
N-(2-methylpropyl)-2-aminobenzamide: Lacks the oxolane ring, potentially altering its biological activity.
N-(2-methylpropyl)-2-[2-(tetrahydrofuran-2-yl)ethylamino]benzamide: Similar structure but with a tetrahydrofuran ring instead of oxolane.
Uniqueness
The presence of the oxolane ring in this compound may confer unique properties, such as increased solubility or enhanced interaction with specific biological targets, distinguishing it from other benzamide derivatives.
Properties
IUPAC Name |
N-(2-methylpropyl)-2-[2-(oxolan-2-yl)ethylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)12-19-17(20)15-7-3-4-8-16(15)18-10-9-14-6-5-11-21-14/h3-4,7-8,13-14,18H,5-6,9-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFGBQRFWKCKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NCCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B6936043.png)
![N-[1-(2-chlorophenyl)piperidin-3-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B6936045.png)
![N-[[3-(difluoromethoxy)phenyl]methyl]-N-methyl-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide](/img/structure/B6936046.png)
![1-(2,2-difluoroethyl)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]pyrazole-3-carboxamide](/img/structure/B6936049.png)
![N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-7-oxoazepane-2-carboxamide](/img/structure/B6936056.png)

![N-[[3-(difluoromethoxy)phenyl]methyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide](/img/structure/B6936075.png)
![N-[2-(oxolan-2-yl)ethyl]-2-(2,2,2-trifluoroethoxy)aniline](/img/structure/B6936083.png)
![2-(difluoromethoxy)-4-fluoro-N-[2-(oxolan-2-yl)ethyl]aniline](/img/structure/B6936089.png)
![N-[2-(2-methylpropoxy)phenyl]-7-oxoazepane-2-carboxamide](/img/structure/B6936091.png)
![N-tert-butyl-2-methyl-3-[2-(oxolan-2-yl)ethylamino]benzenesulfonamide](/img/structure/B6936094.png)
![N-[2-methyl-3-[2-(oxolan-2-yl)ethylamino]phenyl]propane-1-sulfonamide](/img/structure/B6936106.png)
![2-(2-methylpropoxy)-N-[2-(oxolan-2-yl)ethyl]aniline](/img/structure/B6936115.png)
